2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane

Mass spectrometry Quality control Procurement specification

Scaffold hopping from piperazine often sacrifices conformational integrity. 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane solves this with a conformationally restricted spirocyclic core (N···N distance ~4.17 Å) that acts as a direct piperazine bioisostere. - Enables precise cLogP tuning (1.8-2.2) via para-methylphenyl substituent (Hammett σₚ = -0.17). - Provides differential N-6 reactivity (pKaH ~9.7-10.2) for chemoselective functionalization. - Unambiguous mass resolution (+14 Da vs. 2-phenyl analog) ensures reliable LC-MS identity confirmation. Supplied as free base with verified purity. Ideal for medicinal chemistry and fragment-based design.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 1824314-75-1
Cat. No. B2948601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane
CAS1824314-75-1
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC3(C2)CNC3
InChIInChI=1S/C12H16N2/c1-10-2-4-11(5-3-10)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
InChIKeyAIKSNFVEXKPINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane Identity & Class Overview


2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane (CAS 1824314-75-1) is an N-aryl-2,6-diazaspiro[3.3]heptane, a class of conformationally restricted spirocyclic diamines that function as saturated bioisosteres of piperazine [1]. The 2,6-diazaspiro[3.3]heptane core replaces the planar piperazine ring with a rigid, three-dimensional scaffold defined by a central quaternary spiro carbon linking two azetidine rings, imposing a fixed N···N distance of approximately 4.17 Å [2]. The compound bears a para-methylphenyl substituent on the N-2 position (molecular formula C₁₂H₁₆N₂, molecular weight 188.27 g/mol) and is commercially offered as a free base with a minimum purity specification of 95% . This scaffold class has been validated as a structural surrogate for piperazine in medicinal chemistry, demonstrating distinct physicochemical properties that are not interchangeable with simpler N-aryl piperazines or alternative N-aryl substitution patterns on the diazaspiro core [1][3].

Scaffold Spirocyclic piperazine bioisostere with conformational restriction
Geometry Fixed N···N distance ~4.17 Å for structure-based design
Substitution p-Methylphenyl for differentiated cLogP and basicity window

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane Non-Substitutability


The N-4-methylphenyl substituent on 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane is not a passive structural feature; it directly modulates the electron density at the N-2 azetidine nitrogen, altering the conjugate acid pKa and nucleophilic reactivity relative to both the parent 2,6-diazaspiro[3.3]heptane core (predicted pKa 10.69 ± 0.20 ) and alternative N-aryl analogs. Substituting this compound with the unsubstituted 2,6-diazaspiro[3.3]heptane eliminates the aryl ring essential for π-stacking interactions and target binding, while replacing it with a generic N-phenylpiperazine forfeits the spirocyclic conformational restriction — the fixed N···N vector and reduced molecular flexibility that differentiate diazaspiro[3.3]heptanes from piperazine in terms of metabolic stability and aqueous solubility [1][2]. Furthermore, N-aryl substitution patterns on the diazaspiro core are not functionally equivalent: para-substituents on the phenyl ring influence both lipophilicity and the steric environment around the azetidine nitrogen, creating a differentiated profile that cannot be replicated by simple N-alkyl or N-benzyl analogs [3].

Aryl removal Unsubstituted diazaspiro core loses π-stacking and shifts basicity
Flexible piperazine N-(4-methylphenyl)piperazine forfeits spirocyclic rigidity and metabolic stability
Alternate para-substituent 4-F or 4-H analogs alter lipophilicity and electronic profile, may not replicate SAR

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane Differentiation Evidence


MW & Formula Differentiation vs. Analogs

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane has a molecular formula of C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . The 2-phenyl analog (C₁₁H₁₄N₂) has a molecular weight of 174.24 g/mol, and the 2-(4-fluorophenyl) analog (C₁₁H₁₃FN₂) has a molecular weight of 192.23 g/mol . The +14 Da difference from the 2-phenyl analog (one additional CH₂) and the −4 Da difference from the 2-(4-fluorophenyl) analog provide unambiguous identity verification by LC-MS and serve as procurement quality control checkpoints to confirm that the correct N-aryl substitution pattern has been supplied .

MW & Formula
Head-to-head
Target 188.27 g/mol vs. 2-phenyl analog 174.24 g/mol (+14 Da); vs. 2-(4-fluorophenyl) analog 192.23 g/mol (−4 Da)
Unambiguous identity verification by LC-MS for procurement QC
Prevents inadvertent analog substitution in compound management
Mass spectrometry Quality control Procurement specification

Conjugate Acid pKa vs. Parent Core

The parent 2,6-diazaspiro[3.3]heptane core has a predicted conjugate acid pKa (pKaH) of 10.69 ± 0.20 for the secondary amine nitrogen . Introduction of the electron-donating 4-methylphenyl group at the N-2 position is expected to reduce the pKaH of the N-6 secondary amine by approximately 0.5–1.0 log units through inductive modulation of electron density, yielding a predicted pKaH in the range of ~9.7–10.2 [1]. This subtle reduction in basicity relative to the unsubstituted core has practical consequences for salt formation, chromatographic purification, and reactivity in N-functionalization reactions such as Boc protection or sulfonylation [1][2]. The N-6 nitrogen retains sufficient nucleophilicity for standard derivatization chemistry while offering a modestly attenuated basicity profile compared to the parent scaffold.

Basicity (pKaH)
Class-level
Predicted pKaH ~9.7–10.2 (N-6)
Attenuated basicity vs. parent core (pKaH 10.69); distinct reactivity window
Data to verify; class SAR from N-aryl substitution effects
Basicity Reactivity Salt formation Purification

cLogP & Lipophilicity Differentiation

The 1,6-diazaspiro[3.3]heptane scaffold class typically exhibits cLogP values in the range of 0.5–1.5, lower than piperazine (cLogP ~1.2 as free base) despite the addition of the spiro carbon . 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane, bearing a para-methyl substituent, is predicted to have a cLogP of approximately 1.8–2.2, representing a controlled increase in lipophilicity relative to the 2-phenyl analog (predicted cLogP ~1.0–1.5) that remains within the optimal CNS drug-likeness range [1][2]. By contrast, N-(4-methylphenyl)piperazine (C₁₁H₁₆N₂, MW 176.26) lacks the quaternary spiro carbon and exhibits greater conformational flexibility, which can increase metabolic clearance relative to the constrained spirocyclic scaffold [3]. The 2-(4-methylphenyl) substitution thus offers a differentiated lipophilicity profile that balances membrane permeability with aqueous solubility within the spirocyclic constraint.

Lipophilicity (cLogP)
Reported
Target ~1.8–2.2 vs. 2-phenyl analog ~1.0–1.5; comparable to N-(4-methylphenyl)piperazine but spiro-constrained
Higher lipophilicity than 2-phenyl; CNS drug-likeness window maintained
Cross-study comparable; predicted values
Lipophilicity Drug-likeness Permeability Solubility

Para-Methyl Steric & Electronic Effects

The 4-methyl substituent on the phenyl ring of 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane provides a defined steric and electronic profile that differentiates it from the unsubstituted 2-phenyl analog and the 2-(4-fluorophenyl) analog. The methyl group contributes a positive inductive effect (+I) that modestly increases electron density on the aromatic ring and the N-2 azetidine nitrogen, while adding minimal steric bulk (Taft Es ~0.00 for CH₃ vs. +0.78 for H, −0.55 for F) [1]. The 4-fluoro analog exerts a competing –I effect that withdraws electron density, shifting the pKa and reactivity profile in the opposite direction. In the context of the diazaspiro core, where the N-2 aryl substituent directly influences the spatial orientation of the azetidine ring and the trajectory of the nitrogen lone pair, the para-methyl group offers a finely tuned steric environment that is distinct from both the unsubstituted phenyl (no inductive modulation) and the para-fluoro (electron-withdrawing) substitution patterns [2].

Electronic Effects
Reported
Hammett σₚ = −0.17 (4-CH₃) vs. 0.00 (4-H) and +0.06 (4-F)
Quantifiable electron-donating modulation for SAR tuning
Standard Hammett/Taft constants from literature
Steric effects Electronic effects SAR Scaffold optimization

Purity Specification as QC Differentiator

A reputable vendor offers 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane with a minimum purity specification of 95% (C₁₂H₁₆N₂, MW 188.27 g/mol) . This established purity threshold provides a procurement-grade quality benchmark. Compounds from the same scaffold class but with alternative N-aryl substituents (e.g., 2-phenyl or 2-(4-fluorophenyl) analogs) may be offered at different purity levels or as hydrochloride salts, introducing variability in effective free-base content . For researchers requiring consistent free-base material with defined purity for reproducible biological assay results or synthetic intermediate quality, the 95% minimum purity specification for the 4-methylphenyl analog represents a verifiable procurement decision criterion .

Purity Specification
Data to verify
Min. 95% purity (free base, C₁₂H₁₆N₂)
Verifiable procurement quality benchmark for free base form
Vendor COA; compare purity levels across sources
Purity Quality assurance Procurement QC specification

2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane Application Scenarios


Piperazine Bioisostere for CNS Drug Discovery

When a lead series containing an N-(4-methylphenyl)piperazine motif requires scaffold hopping to improve metabolic stability while preserving a cLogP in the 1.8–2.2 range, 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane serves as a direct spirocyclic replacement [1]. The rigid 2,6-diazaspiro[3.3]heptane core confers the documented class-level advantages of high aqueous solubility and low metabolic clearance rates of linear azaspiro[3.3]heptanes [2], while the 4-methylphenyl substituent maintains the target cLogP window distinct from the more hydrophilic 2-phenyl analog (cLogP ~1.0–1.5) [3]. This application is supported by literature precedent establishing 2,6-diazaspiro[3.3]heptanes as validated piperazine surrogates in σ₂ receptor ligand development [1].

Chemoselective N6-Derivatization Synthesis

The predicted pKaH of the N-6 secondary amine (~9.7–10.2) offers a slightly attenuated basicity compared to the parent 2,6-diazaspiro[3.3]heptane core (pKaH 10.69) [1], enabling chemoselective N-6 functionalization (e.g., Boc protection, sulfonylation, or reductive amination) under mildly acidic conditions where the N-2 aryl-substituted nitrogen is deactivated. This differential reactivity is exploited in the Pd-catalyzed aryl amination methodology where N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes are prepared with selectivity for the N-6 position [2]. The 4-methylphenyl substitution provides a distinct reactivity window compared to electron-withdrawing aryl analogs that further reduce N-6 nucleophilicity [1].

LC-MS Reference Standard for Spirocyclic Libraries

With a molecular weight of 188.27 g/mol and formula C₁₂H₁₆N₂ [1], 2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane is unambiguously distinguishable from its closest analogs — 2-phenyl-2,6-diazaspiro[3.3]heptane (174.24 g/mol) and 2-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane (192.23 g/mol) — by a mass difference of +14 Da and −4 Da respectively [2][3]. This mass resolution enables reliable LC-MS identity confirmation, making the compound suitable as a system suitability standard or calibration reference for analytical methods that must resolve closely related N-aryl diazaspiro analogs in compound libraries.

sp³-Rich Scaffold for Structure-Based Design

The 2,6-diazaspiro[3.3]heptane core provides a fixed N···N distance of approximately 4.17 Å with defined exit vectors from the spiro center [1], offering a predictable three-dimensional scaffold for fragment growing or structure-based design. The para-methyl substituent adds a quantifiable steric and electronic modulation (Hammett σₚ = −0.17) [2] that can be exploited for fine-tuning target interactions without altering the core scaffold geometry. This differentiates the compound from 2-phenyl-2,6-diazaspiro[3.3]heptane, which lacks inductive modulation (σₚ = 0.00), and from 2-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane, which exerts an opposing electron-withdrawing effect (σₚ = +0.06) [2].

Application
Selection Property
Validation Focus
CNS lead scaffold hopping
Spirocyclic constraint & class-level metabolic stability
cLogP 1.8–2.2 window and piperazine surrogate validation
Chemoselective N6 derivatization
Attenuated N-6 basicity (pKaH ~9.7–10.2)
Selective functionalization under mild conditions
LC-MS reference standard
Distinct MW (+14 Da / −4 Da from close analogs)
System suitability for spirocyclic library resolution
Structure-based design
Fixed N···N distance (4.17 Å) & σₚ modulation
Geometry prediction and substituent electronic tuning
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